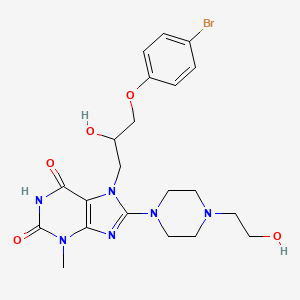

![molecular formula C22H19N3O3S B2845969 N-(benzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 886905-38-0](/img/structure/B2845969.png)

N-(benzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

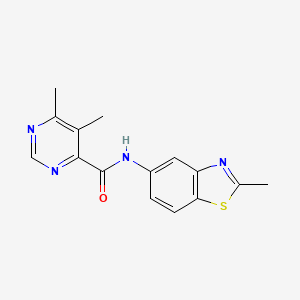

“N-(benzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide” is a complex organic compound. It contains a benzothiazole core, which is a heterocyclic compound with diverse properties and applications . The benzothiazole core is known to possess optical properties, coordination properties, and electron acceptor properties . It has been used in the synthesis of various compounds with potential biological activities .

Synthesis Analysis

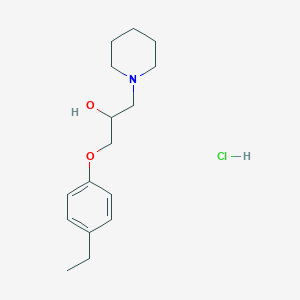

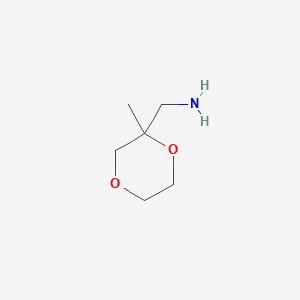

The synthesis of such compounds often involves coupling reactions. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques. For instance, the structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

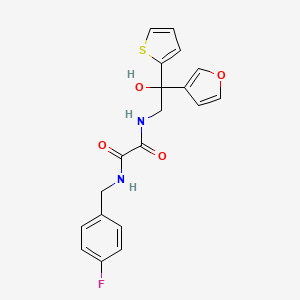

The chemical reactions involved in the synthesis of such compounds often involve coupling reactions and subsequent treatments with various reagents . For instance, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound, which was then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques. The title compound was synthesized with a yield of 65%, as determined by 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) spectroscopic analyses .Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Benzothiazole derivatives have shown promising results in the treatment of tuberculosis . The inhibitory concentrations of newly synthesized benzothiazole derivatives were found to be more potent against M. tuberculosis compared to standard reference drugs .

Antimicrobial Activity

Thiazoles, a class of compounds that includes benzothiazoles, have been found to have diverse biological activities, including antimicrobial properties . They have been used in the development of various drugs, including sulphacetamide, an antimicrobial drug .

Antifungal Activity

Benzothiazole derivatives have also demonstrated antifungal properties . For instance, some derivatives were found to be more active against fungal strains such as A. niger, Fusarium oxisporum, and Rhizopus oryzae .

Anticancer Activity

Benzothiazole-based compounds have shown potential in cancer treatment . Some benzothiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .

Anti-Inflammatory Activity

Benzothiazole derivatives have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Anticonvulsant Activity

Thiazoles, including benzothiazoles, have been used in the development of anticonvulsant drugs . Sultiame, an anticonvulsant drug, is one such example .

Diuretic Activity

Thiazoles have been used in the development of diuretic drugs . Acetazolamide is one such drug that has been developed using thiazoles .

Antiviral Activity

Thiazoles have also been used in the development of antiviral agents and HIV protease inhibitors . This highlights the potential of benzothiazole derivatives in the development of new antiviral drugs .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

Benzothiazole derivatives have been known to interact with various targets leading to their respective biological activities .

Biochemical Pathways

Benzothiazole derivatives have been known to affect various biochemical pathways related to their biological activities .

Pharmacokinetics

Admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of Action

Benzothiazole derivatives have been known to exhibit various biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with such compounds can vary depending on their structure and the specific biological targets they interact with. For instance, some benzothiazole derivatives have shown antibacterial activity, but the presence of an O-alkyl moiety at position 2, 3, and 4 of the phenyl group eliminates this activity .

Direcciones Futuras

The future directions for research on such compounds could involve further optimization of their synthesis, characterization of their physical and chemical properties, and exploration of their biological activities. For instance, compound 7, a benzothiazole derivative, has been suggested as a promising template for further drug development .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-27-18-11-7-9-16(20(18)28-2)21(26)25(14-15-8-5-6-13-23-15)22-24-17-10-3-4-12-19(17)29-22/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKYSWGJJLLFNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2845886.png)

![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2845888.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone](/img/structure/B2845891.png)

![ethyl 5-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2845895.png)

![2-chloro-N-[5-chloro-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2845897.png)

![Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2845899.png)

![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2845904.png)

![11-(4-Butoxyphenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2845909.png)